molecular formula C27H32O3Si B15171413 tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate CAS No. 918422-64-7

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate

Cat. No.: B15171413
CAS No.: 918422-64-7
M. Wt: 432.6 g/mol
InChI Key: BSRWFTDQBUSMDG-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate: is a chemical compound with the molecular formula C27H32O3Si . It consists of 63 atoms, including 32 hydrogen atoms, 27 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a tert-butyl ester group and a triphenylsilyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The triphenylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new silyl derivatives or other substituted compounds.

Scientific Research Applications

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
  • tert-Butyl 5-hydroxy-4-(triethylsilyl)pentanoate
  • tert-Butyl 5-hydroxy-4-(tripropylsilyl)pentanoate

Uniqueness

tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate stands out due to the presence of the triphenylsilyl group, which imparts unique chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable intermediates .

Properties

CAS No.

918422-64-7

Molecular Formula

C27H32O3Si

Molecular Weight

432.6 g/mol

IUPAC Name

tert-butyl 5-hydroxy-4-triphenylsilylpentanoate

InChI

InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3

InChI Key

BSRWFTDQBUSMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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